Benzmalecenum
货号:
B1239161
分子量:
392.3 g/mol
InChI 键:
NKPCAAMLVDTZOB-ZHACJKMWSA-N
注意:
仅供研究使用。不适用于人类或兽医用途。
描述
These compounds share core aromatic frameworks but differ in functional groups, pharmacological targets, and analytical profiles .
属性
分子式 |
C20H19Cl2NO3 |
|---|---|
分子量 |
392.3 g/mol |
IUPAC 名称 |
(E)-4-[3,4-bis(4-chlorophenyl)butan-2-ylamino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C20H19Cl2NO3/c1-13(23-19(24)10-11-20(25)26)18(15-4-8-17(22)9-5-15)12-14-2-6-16(21)7-3-14/h2-11,13,18H,12H2,1H3,(H,23,24)(H,25,26)/b11-10+ |
InChI 键 |
NKPCAAMLVDTZOB-ZHACJKMWSA-N |
手性 SMILES |
CC(C(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)NC(=O)/C=C/C(=O)O |
规范 SMILES |
CC(C(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)NC(=O)C=CC(=O)O |
同义词 |
enzmalecene benzmalecene, monosodium salt benzmalecene, monosodium salt, (Z)-isome |
产品来源 |
United States |
相似化合物的比较
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Attributes
| Compound | CAS Reg. No. | Molecular Formula | Molecular Weight (g/mol) | Primary Application | Key Functional Groups |
|---|---|---|---|---|---|
| Benzydamine HCl | 132-69-4 | C₁₉H₂₃N₃O·HCl | 345.87 | Anti-inflammatory/analgesic | Tertiary amine, indazole ring |
| Benzocaine | 94-09-7 | C₉H₁₁NO₂ | 165.19 | Local anesthetic | Ester, para-aminobenzoic acid |
| Benzathine benzylpenicillin | 1538-09-6 | (C₁₆H₁₈N₂O₄S)₂·C₁₆H₂₀N₂ | 909.12 | Antibiotic | β-lactam, dibenzylethylenediamine salt |
| 3-Amino-5-chloro-4-methylbenzenesulfonate (Sodium salt) | 70256-49-4 | C₇H₇ClNO₃S·Na | 243.64 | Synthetic intermediate | Sulfonate, chloro, amino groups |
Key Observations :
- Benzydamine ’s indazole moiety and tertiary amine enable selective cyclooxygenase (COX) inhibition, reducing inflammation .
- Benzocaine ’s ester group facilitates rapid dermal absorption, blocking sodium channels in sensory neurons .
- Benzathine benzylpenicillin combines a β-lactam antibiotic with a dibenzylethylenediamine salt for prolonged release, targeting Gram-positive bacteria .
Table 2: Analytical Techniques for Characterization
Table 3: Pharmacokinetic Parameters
| Compound | Bioavailability (%) | Half-life (h) | Protein Binding (%) | Toxicity Concerns |
|---|---|---|---|---|
| Benzydamine HCl | 60–70 | 6–8 | 85–90 | GI irritation at high doses |
| Benzocaine | 20–30 (topical) | 0.5–1.5 | 55–60 | Methemoglobinemia risk |
| Benzathine benzylpenicillin | <1 (IM route) | 14–21 days | 60–65 | Hypersensitivity reactions |
Notable Interactions:
- Benzydamine’s efficacy is reduced when co-administered with non-steroidal anti-inflammatory drugs (NSAIDs) due to competitive receptor binding .
- Benzocaine’s metabolite (4-aminobenzoic acid) may interfere with sulfonamide antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
